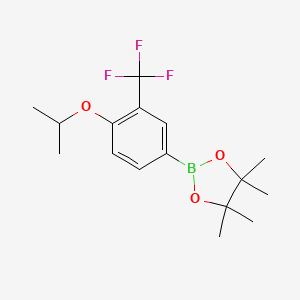

4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester

Description

4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester derivative featuring an isopropanoxy group (-OCH(CH₃)₂) at the para position and a trifluoromethyl (-CF₃) group at the meta position. Boronic esters like this are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and tunable reactivity . The pinacol ester moiety enhances solubility in organic solvents such as chloroform and ketones, facilitating their use in homogeneous reaction conditions . This compound is also relevant in drug delivery systems, where boronic esters serve as responsive linkers for controlled payload release under oxidative or acidic conditions .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-propan-2-yloxy-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BF3O3/c1-10(2)21-13-8-7-11(9-12(13)16(18,19)20)17-22-14(3,4)15(5,6)23-17/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIWZSDEDBQRMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Substrate Preparation

The aryl halide precursor, 4-isopropanoxy-3-(trifluoromethyl)phenyl bromide or iodide, is synthesized through nucleophilic aromatic substitution. For example, 3-trifluoromethylphenol undergoes isopropylation using isopropyl bromide in the presence of a base like potassium carbonate, followed by halogenation using N-bromosuccinimide (NBS) or iodine monochloride.

Catalytic System and Conditions

The Miyaura borylation employs a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄), a base (KOAc or Et₃N), and B₂pin₂ in a polar aprotic solvent such as 1,4-dioxane or dimethylformamide (DMF). A representative reaction is shown below:

Reaction Scheme

Optimized Parameters

| Parameter | Value/Detail |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (3 mol%) |

| Base | KOAc (3 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 60–85% |

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aryl halide, facilitating oxidative addition to the palladium center. Isopropoxy substituents require inert conditions to prevent ether cleavage.

Transesterification from Boronic Acids

Transesterification offers an alternative route when the parent boronic acid is accessible. This method involves reacting 4-isopropanoxy-3-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent:

Reaction Mechanism

The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under azeotropic removal of water, typically using molecular sieves or MgSO₄. The process is catalyzed by Lewis acids such as titanium(IV) isopropoxide:

Practical Considerations

-

Solvent Choice : Toluene or THF is preferred for azeotropic water removal.

-

Yield : 70–90%, depending on the purity of the boronic acid.

-

Limitations : Requires anhydrous conditions to prevent hydrolysis of the boronic ester.

Direct Functionalization via Lithiation-Borylation

For substrates resistant to Miyaura borylation, lithiation-borylation provides a viable pathway. This method involves generating an aryl lithium intermediate, which subsequently reacts with a boron electrophile:

Stepwise Procedure

-

Lithiation : Treatment of 4-isopropanoxy-3-(trifluoromethyl)bromobenzene with tert-butyllithium at −78°C in THF.

-

Borylation : Quenching the aryl lithium species with triisopropyl borate (B(OiPr)₃), followed by transesterification with pinacol.

Critical Parameters

-

Temperature control (−78°C) is essential to prevent side reactions.

Industrial-Scale Production and Challenges

Scalability

Miyaura borylation is favored in industrial settings due to its compatibility with continuous flow reactors. Key adjustments include:

-

Catalyst Loading Reduction : ≤1 mol% Pd with ligand recycling.

-

Solvent Recovery : Distillation of 1,4-dioxane for reuse.

Common Impurities

-

Deboronation Products : Arise from protodeboronation under acidic or oxidative conditions.

-

Ether Cleavage Byproducts : Mitigated by avoiding protic solvents.

Analytical Characterization

Post-synthesis validation employs:

-

¹¹B NMR : A singlet at δ 30–32 ppm confirms boronic ester formation.

-

¹H NMR : Key signals include pinacol methyl groups (δ 1.2–1.3 ppm) and isopropoxy methine (δ 4.5–4.7 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 330.2 ([M+H]⁺).

Comparative Analysis of Methods

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Miyaura Borylation | 60–85 | Moderate | High |

| Transesterification | 70–90 | Low | Moderate |

| Lithiation-Borylation | 50–75 | High | Low |

Analyse Des Réactions Chimiques

Primary Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical precursor in Suzuki-Miyaura couplings , enabling the formation of carbon-carbon bonds between aryl halides and boronic esters. The reaction mechanism involves:

-

Transmetallation : Transfer of the aryl group from the boronic ester to a palladium catalyst.

-

Oxidative Addition : Binding of the aryl halide to the palladium center.

-

Reductive Elimination : Formation of the biaryl product and regeneration of the catalyst .

Key Reaction Parameters (from generalized Suzuki coupling protocols ):

| Parameter | Typical Conditions | Role in Reaction Efficiency |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates transmetallation |

| Base | Na₂CO₃, K₃PO₄, or Et₃N | Activates boronic ester |

| Solvent | DME/H₂O or THF/H₂O biphasic system | Stabilizes intermediates |

| Temperature | 80–100°C or microwave-assisted | Accelerates reaction rate |

The trifluoromethyl group enhances electron-withdrawing effects , increasing the electrophilicity of the boron-bound aryl group and improving coupling efficiency .

Substituent Effects on Reactivity and Selectivity

The ortho -isopropanoxy and meta -trifluoromethyl substituents create a sterically hindered environment while modulating electronic properties:

Experimental studies on analogous (trifluoromethoxy)phenylboronic acids demonstrate that electron-withdrawing groups lower the pKa of the boronic acid (e.g., para-OCF₃: pKa ≈ 8.2 vs. ortho-OCF₃: pKa ≈ 8.7) , which correlates with enhanced reactivity in basic coupling conditions.

Side Reactions and Stability Considerations

-

Protodeboronation : Under acidic or highly polar conditions, the boronic ester may undergo decomposition to form phenol derivatives.

-

Boroxine Formation : Prolonged storage or dehydration can lead to trimerization into boroxine rings, reducing reactivity .

Mitigation Strategies :

-

Use anhydrous solvents (e.g., THF) with molecular sieves.

-

Employ fresh batches of the boronic ester for critical reactions.

Comparative Reactivity with Structural Analogs

The compound’s unique substituents differentiate it from similar boronic esters:

| Compound | Key Structural Differences | Relative Coupling Efficiency |

|---|---|---|

| 4-Fluorophenylboronic acid pinacol ester | Lacks -OCF₃ and -OCH(CH₃)₂ | Lower due to reduced EWG effects |

| 3-(Trifluoromethyl)phenylboronic acid | Missing isopropanoxy group | Higher steric accessibility |

The isopropanoxy group in the para position enhances solubility in organic solvents while minimally interfering with the boron center’s reactivity .

Applications De Recherche Scientifique

Organic Synthesis

4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester serves as a crucial building block in organic synthesis. Its unique trifluoromethyl and isopropanoxy groups enhance its reactivity and selectivity in various coupling reactions, particularly the Suzuki-Miyaura coupling.

In medicinal chemistry, this compound has potential applications as a precursor for developing pharmaceuticals. Boronic acids are known for their ability to interact with biological molecules, which can lead to the discovery of new therapeutic agents.

Case Study: Antitumor Activity

Research on related boronic acids has indicated their potential antitumor activity. For instance, compounds derived from boronic acids have been studied for their ability to inhibit specific cancer cell lines through targeted interactions with biomolecules involved in cell proliferation and survival.

Material Science

The unique properties of 4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester also extend to material science. Its incorporation into polymeric materials can enhance the thermal and mechanical properties of the resulting composites.

Table 2: Applications in Material Science

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used as a modifier to improve thermal stability |

| Coatings | Enhances the performance of protective coatings against environmental factors |

Analytical Chemistry

This compound can be employed in analytical chemistry as a reagent for detecting specific analytes through boron-based interactions. Its ability to form complexes with various substrates makes it valuable for developing new analytical methods.

Mécanisme D'action

The mechanism of action of 4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Substituent Effects on Hydrolysis Kinetics

The hydrolysis of boronic esters to boronic acids is critical for applications in physiological environments. Para-substituted phenylboronic pinacol esters exhibit hydrolysis rates dependent on electronic and steric effects:

- para-Hydroxy and para-acetamido esters hydrolyze rapidly in water (half-life ~10 minutes) due to electron-withdrawing effects that destabilize the ester bond.

- para-Amino esters hydrolyze slower (half-life ~3 hours) because the amino group’s electron-donating nature stabilizes the ester .

The trifluoromethyl group (-CF₃), being strongly electron-withdrawing, may further modulate hydrolysis by polarizing the boron-oxygen bond.

Solubility Profiles

Pinacol esters generally exhibit superior solubility in organic solvents compared to parent boronic acids. Key comparisons:

The isopropanoxy group may enhance solubility in polar aprotic solvents (e.g., acetone) due to its ether functionality, while the -CF₃ group could reduce solubility in hydrocarbons like methylcyclohexane .

Reactivity in Cross-Coupling Reactions

In palladium-catalyzed reactions, substituents influence regioselectivity and yield:

- 4-Methoxyphenylboronic acid pinacol ester achieves 87% yield in 1,1-difunctionalization of ethylene, attributed to the methoxy group’s electron-donating effects .

- Trifluoromethyl-substituted analogs (e.g., 4-fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester) are used in enantioselective syntheses of fluorinated pharmaceuticals, where -CF₃ enhances electrophilicity and stabilizes transition states .

Steric hindrance from the isopropanoxy group may slightly reduce coupling efficiency compared to smaller substituents (e.g., -F or -OCH₃) .

Activité Biologique

4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has gained attention due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and isopropoxy substituents, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and enzyme-inhibitory properties.

- IUPAC Name : 2-[4-isopropoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C16H22BF3O3

- Molecular Weight : 348.15 g/mol

- Purity : 97% .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various phenylboronic acid derivatives, including 4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester. The compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Bacillus cereus | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of 4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester have been investigated in various cancer cell lines. The compound exhibited dose-dependent cytotoxicity against human cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

These results indicate that this compound may have potential as an anticancer agent.

Enzyme Inhibition

Boronic acids are known to inhibit serine proteases and other enzymes. Research has indicated that the trifluoromethyl group enhances the binding affinity of boronic acids to target enzymes.

In particular, studies have shown that this compound can inhibit proteolytic enzymes involved in various diseases, making it a potential therapeutic agent for conditions such as diabetes and cancer.

Case Studies

One notable case study involved the synthesis of a series of phenylboronic acid derivatives, including our compound of interest. The study assessed their biological activities and found that those with trifluoromethyl substitutions exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts .

Another investigation focused on the interaction of phenylboronic acids with glucose and other sugars, revealing that the presence of trifluoromethyl groups significantly increased binding affinity, suggesting potential applications in glucose sensing technologies .

Q & A

Q. What solvents are optimal for dissolving 4-isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester, and how does solvent choice influence experimental outcomes?

The pinacol ester exhibits significantly higher solubility in polar aprotic solvents (e.g., chloroform, acetone) compared to hydrocarbons. Solvent selection should consider reaction compatibility and solubility requirements. For example, chloroform provides the highest solubility due to its polarity and ability to stabilize the boronic ester via dipole interactions . Dynamic methods like the Wilson equation can model solubility trends, but deviations may arise due to equilibrium reactions (e.g., anhydride formation in parent acids). Pre-saturation experiments at controlled temperatures (e.g., 25–70°C) are recommended to avoid precipitation during reactions .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

Stability testing requires controlled incubation at specific pH and temperatures, followed by HPLC or NMR analysis to monitor degradation products like protodeboronation byproducts. For instance, boronic acid derivatives have a half-life of ~19 hours at pH 13.5 and 70°C . Buffer systems (e.g., phosphate buffers for neutral pH, NaOH for alkaline conditions) should be used to maintain pH stability. Pre-hydrolytic pathways dominate in aqueous environments, so anhydrous conditions are preferable for long-term storage .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data are limited, standard boronic ester precautions apply:

- Storage : Refrigerate (2–8°C) in sealed, dry containers to prevent hydrolysis.

- Handling : Use gloves and eye protection; avoid inhalation/contact. In case of exposure, rinse skin/eyes with water for 15+ minutes .

- Waste disposal : Treat as hazardous organic waste via licensed facilities to comply with regional regulations .

Advanced Research Questions

Q. How can protodeboronation be minimized during Suzuki-Miyaura coupling reactions with this boronic ester?

Protodeboronation competes with cross-coupling and is accelerated by protic solvents or strong bases. Mitigation strategies include:

- Catalyst optimization : Use Pd catalysts with bulky ligands (e.g., SPhos) to reduce steric hindrance and enhance transmetalation efficiency.

- Solvent/base selection : Anhydrous toluene or THF with weak bases (e.g., K₃PO₄) minimizes hydrolysis.

- Additives : Adding stoichiometric LiCl stabilizes the boronate intermediate, suppressing protodeboronation . Kinetic studies under varying conditions (e.g., pH 7–12) are advised to identify optimal reaction windows .

Q. How can this compound be integrated into ROS-responsive drug delivery systems?

The pinacol ester’s ROS sensitivity enables triggered release of therapeutic payloads. Methodological steps include:

- Nanoparticle synthesis : Conjugate the ester to polymeric backbones (e.g., PEG-PLGA) via esterification. For example, ROS-triggered micelles encapsulating antibiotics (e.g., rifampin) degrade upon H₂O₂ exposure .

- In vitro validation : Use fluorescence assays (e.g., naphthalimide-based probes) to monitor ROS-activated release kinetics in cancer cell lines (e.g., HeLa) . Adjust the boronic ester’s logD value via substituent modification to enhance cellular uptake .

Q. What steric effects arise from the pinacol ester group, and how do they influence reaction kinetics?

The pinacol group introduces significant steric bulk, reducing reaction rates in crowded environments. Computational studies (DFT) reveal that the pinacol substituent increases the activation energy for transmetalation by ~5 kcal/mol compared to smaller esters . Kinetic profiling via stopped-flow NMR or UV-Vis spectroscopy can quantify these effects. For example, competitive experiments with smaller esters (e.g., MIDA) highlight rate differences in cross-coupling reactions .

Q. How can researchers reconcile discrepancies in solubility data across studies?

Discrepancies often stem from measurement techniques (e.g., gravimetric vs. dynamic methods) or solvent purity. To resolve these:

- Standardize protocols : Use dynamic light scattering (DLS) or differential scanning calorimetry (DSC) to validate solubility measurements.

- Control solvent activity : Pre-dry solvents with molecular sieves to eliminate water interference, which can hydrolyze the ester .

- Cross-reference datasets : Compare results with structurally similar esters (e.g., 3-trifluoromethylphenyl analogs) to identify outliers .

Q. What advanced analytical methods ensure purity and structural integrity of this compound?

- LC-MS/MS : Detects trace impurities (e.g., hydrolyzed boronic acid) with ppm-level sensitivity.

- ¹¹B NMR : Confirms boron coordination and identifies hydrolyzed byproducts (δ ~18 ppm for boronic acids vs. ~30 ppm for esters) .

- X-ray crystallography : Resolves steric/electronic effects of the trifluoromethyl and isopropanoxy groups on crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.